
5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Bromo-4-etilfenoxi)metil)-1,3,4-oxadiazol-2-amina es un compuesto químico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos que contienen un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-((2-Bromo-4-etilfenoxi)metil)-1,3,4-oxadiazol-2-amina típicamente implica la reacción de 2-bromo-4-etilfenol con reactivos apropiados para formar el compuesto intermedio, que luego se hace reaccionar con derivados de hidracina para formar el anillo de oxadiazol. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol, y las reacciones se llevan a cabo en condiciones de reflujo para asegurar la conversión completa de los reactivos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-((2-Bromo-4-etilfenoxi)metil)-1,3,4-oxadiazol-2-amina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo bromoetílico, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de bromo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas en disolventes polares como la dimetilformamida (DMF).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución generalmente dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-((2-Bromo-4-etilfenoxi)metil)-1,3,4-oxadiazol-2-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-((2-Bromo-4-etilfenoxi)metil)-1,3,4-oxadiazol-2-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
2-Bromo-4-metilfenol: Un compuesto relacionado con características estructurales similares pero diferentes grupos funcionales.
4-Etilfenol: Otro compuesto relacionado con un grupo etilo unido al anillo de fenol.
Unicidad
5-((2-Bromo-4-etilfenoxi)metil)-1,3,4-oxadiazol-2-amina es única debido a la presencia tanto del grupo bromoetilfenoxi como del anillo de oxadiazol.
Propiedades
Fórmula molecular |
C11H12BrN3O2 |
|---|---|
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12BrN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15) |
Clave InChI |
AABZGGJHYGGXNM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


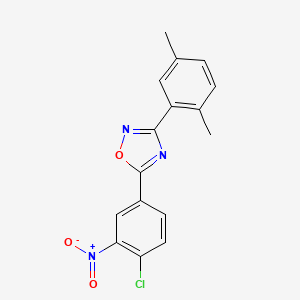
![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
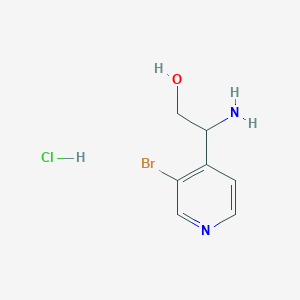




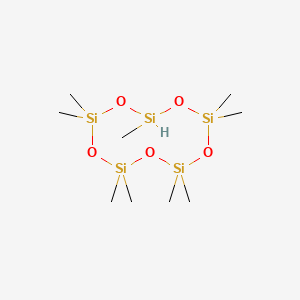
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
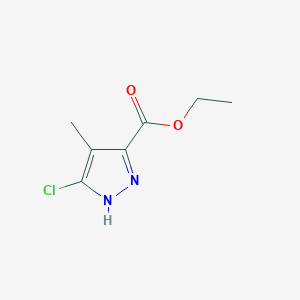
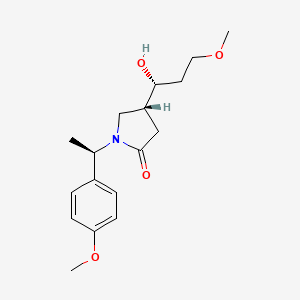

![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

